molecular formula C13H12BrNO2S B1615612 N-(4-Bromophenyl)-4-methylbenzenesulfonamide CAS No. 32857-48-0

N-(4-Bromophenyl)-4-methylbenzenesulfonamide

Cat. No.: B1615612
CAS No.: 32857-48-0
M. Wt: 326.21 g/mol
InChI Key: RIBFVUXANOZLHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide involves the reaction between 4-bromobenzenesulfonyl chloride and 4-methylaniline. The sulfonyl chloride group reacts with the amino group of 4-methylaniline, resulting in the formation of the target compound. Detailed synthetic procedures, reaction conditions, and purification methods can be found in the literature .


Molecular Structure Analysis

The molecular structure of this compound consists of a sulfonamide functional group (SO2NH2) attached to a 4-bromophenyl ring and a 4-methylbenzene moiety. The compound exhibits planar geometry due to resonance effects within the aromatic rings. The bromine atom provides additional reactivity and influences the compound’s properties .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions. Its reactivity depends on the substituents and functional groups present. For instance, it can undergo hydrolysis to release the sulfonamide group or react with electrophiles to form new derivatives .


Physical and Chemical Properties Analysis

  • Stability : It is stable under normal storage conditions but may degrade upon exposure to light or extreme temperatures .

Scientific Research Applications

Synthesis of Benzonitriles

N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound to N-(4-Bromophenyl)-4-methylbenzenesulfonamide, has been used as an electrophilic cyanation reagent. This process is significant for synthesizing various benzonitriles from (hetero)aryl bromides, including functionalized substrates and heteroaryl bromides. This method demonstrates high efficiency and selectivity, particularly for the synthesis of pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Enzyme Inhibition and Molecular Studies

A series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their potential in inhibiting enzymes like acetylcholinesterase (AChE) and α-glucosidase. These compounds exhibited significant inhibitory potential, highlighting their relevance in medical research, particularly for targeting specific enzymes (Riaz, 2020).

Anticholinesterase and Antioxidant Activities

Research involving N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, a structurally similar compound, focused on its transformation and evaluation for inhibitory effects against acetylcholinesterase and butyrylcholinesterase, as well as its antioxidant capabilities. This study adds to the understanding of the compound's potential therapeutic applications (Mphahlele, Gildenhuys, & Zamisa, 2021).

Cross-Coupling Chemical Reactions

This compound has been utilized in nickel-catalyzed cross-coupling reactions of aryl halides with alkyl halides. This demonstrates its utility in complex chemical synthesis processes, providing pathways to create novel compounds (Everson, George, Weix, Buergler, & Wood, 2014).

Antibacterial and Lipoxygenase Inhibition Studies

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, structurally related to this compound, were synthesized and evaluated for their antibacterial potential and lipoxygenase inhibitory activities. This research contributes to the development of potential therapeutic agents for inflammatory ailments and bacterial infections (Abbasi et al., 2017).

Safety and Hazards

  • Environmental Impact : Dispose of it properly according to local regulations to prevent environmental contamination .

Properties

IUPAC Name

N-(4-bromophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBFVUXANOZLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954509
Record name N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32857-48-0
Record name p-Toluenesulfonanilide, 4'-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC105627
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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